molecular formula C18H23Cl3N2O B4746059 N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

Cat. No. B4746059
M. Wt: 389.7 g/mol
InChI Key: ZJCQIGZDIPMJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, also known as J-113,397, is a potent and selective kappa opioid receptor agonist. It was first synthesized in the early 1990s by a team of researchers at Johnson & Johnson Pharmaceutical Research and Development. Since then, it has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride acts as an agonist at the kappa opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor has been shown to produce analgesia, as well as anti-depressant and anti-anxiety effects. Additionally, kappa opioid receptor agonists have been shown to have anti-addictive effects, particularly with regards to drugs of abuse such as cocaine and opioids.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic, anti-depressant, and anti-anxiety effects, it has also been shown to produce sedation, respiratory depression, and diuresis. It has also been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride in laboratory experiments is its selectivity for the kappa opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it is relatively unstable and has a short half-life, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride. One area of interest is its potential use in the treatment of drug addiction, particularly with regards to opioids and cocaine. Additionally, there is interest in exploring its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of various psychiatric disorders. Finally, there is interest in developing more stable and longer-acting derivatives of N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride for use in laboratory experiments and potentially in clinical settings.

Scientific Research Applications

N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been extensively studied for its potential use in the treatment of various medical conditions, including pain, depression, anxiety, and drug addiction. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. As such, it has been investigated as a potential alternative to traditional opioid analgesics, which can be highly addictive and have numerous side effects.

properties

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O.2ClH/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21;;/h1-6,13,17,20H,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCQIGZDIPMJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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